N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazole derivatives are known for their diverse biological activities and therapeutic potential. This compound features a benzofuran ring fused with an isoxazole ring, which is further substituted with a methoxyphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of isoxazole derivatives, which have been found to exhibit a wide spectrum of biological activities . .
Mode of Action
Isoxazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets would depend on the chemical structure and the nature of the target.
Biochemical Pathways
Isoxazole derivatives are known to affect various biochemical pathways depending on their specific targets
Result of Action
Isoxazole derivatives are known to have various biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The specific effects of this compound would depend on its targets and the nature of its interactions with these targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide intermediate and an alkyne. This reaction is often catalyzed by a transition metal such as palladium or copper.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the isoxazole ring.
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde or ketone.
Coupling of the Isoxazole and Benzofuran Rings: The final step involves coupling the isoxazole and benzofuran rings through a condensation reaction, forming the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzofuran or isoxazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
N-(5-methylisoxazol-3-yl)benzofuran-2-carboxamide: Similar structure but lacks the methoxyphenyl group.
N-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide: Similar structure but with different substitution patterns on the isoxazole ring.
N-(5-(3-chlorophenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
Uniqueness
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide is unique due to the presence of both the methoxyphenyl and benzofuran moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. The methoxy group can influence the compound’s electronic properties and reactivity, while the benzofuran ring can enhance its stability and bioactivity.
Properties
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-24-16-7-4-6-13(9-16)18-11-15(22-26-18)12-21-20(23)19-10-14-5-2-3-8-17(14)25-19/h2-11H,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXHJTHRZIKNOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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